molecular formula C13H20ClNO2 B157953 1,3-Benzodioxole-5-ethanamine, alpha-methyl-N-propyl-, hydrochloride CAS No. 74341-77-8

1,3-Benzodioxole-5-ethanamine, alpha-methyl-N-propyl-, hydrochloride

Cat. No.: B157953
CAS No.: 74341-77-8
M. Wt: 257.75 g/mol
InChI Key: WAXHXZWOUQTVQZ-UHFFFAOYSA-N
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Description

3,4-Methylenedioxyphenyl-2-propanamine (hydrochloride) is a lesser-known psychoactive substituted amphetamine of the phenethylamine class. It is structurally similar to other compounds in the phenethylamine family, such as 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA). This compound is primarily used in scientific research and forensic analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Methylenedioxyphenyl-2-propanamine (hydrochloride) typically involves the following steps:

    Formation of the Methylenedioxy Ring: This step involves the reaction of catechol with formaldehyde in the presence of hydrochloric acid to form 1,3-benzodioxole.

    Alkylation: The 1,3-benzodioxole is then alkylated with a suitable alkyl halide, such as 1-bromo-2-propanone, to form the intermediate compound.

    Reductive Amination: The intermediate compound undergoes reductive amination with ammonia or a primary amine to form the final product, 3,4-Methylenedioxyphenyl-2-propanamine.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 3,4-Methylenedioxyphenyl-2-propanamine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure the final product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3,4-Methylenedioxyphenyl-2-propanamine (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides, cyanides, or other amines can be used under appropriate conditions.

Major Products

Scientific Research Applications

3,4-Methylenedioxyphenyl-2-propanamine (hydrochloride) has several scientific research applications:

    Forensic Analysis: Used as an internal standard for qualitative and quantitative analyses of hallucinogenic designer drugs in biological samples.

    Pharmacological Studies: Investigated for its psychoactive properties and potential therapeutic applications.

    Chemical Research: Used in studies related to the synthesis and reactivity of substituted amphetamines.

    Toxicological Studies: Examined for its metabolism, toxicity, and pharmacokinetics in various biological systems

Mechanism of Action

The mechanism of action of 3,4-Methylenedioxyphenyl-2-propanamine (hydrochloride) involves its interaction with monoamine transporters. It enters neurons via carriage by these transporters and inhibits the vesicular monoamine transporter.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Methylenedioxyamphetamine (MDA)
  • 3,4-Methylenedioxymethamphetamine (MDMA)
  • Methylenedioxypyrovalerone (MDPV)

Uniqueness

3,4-Methylenedioxyphenyl-2-propanamine (hydrochloride) is unique due to its specific structural modifications, which result in distinct pharmacological properties compared to other similar compounds. While it shares structural similarities with MDA and MDMA, it lacks the methyl group at the alpha position, which significantly alters its biological activity and metabolism. Additionally, its use as an internal standard in forensic analysis sets it apart from other compounds in the phenethylamine class .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-propylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-3-6-14-10(2)7-11-4-5-12-13(8-11)16-9-15-12;/h4-5,8,10,14H,3,6-7,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXHXZWOUQTVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)CC1=CC2=C(C=C1)OCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30995874
Record name N-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30995874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74341-77-8
Record name 3,4-Mdpa hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074341778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30995874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MDPR hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HM2G45B8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-Benzodioxole-5-ethanamine, alpha-methyl-N-propyl-, hydrochloride
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1,3-Benzodioxole-5-ethanamine, alpha-methyl-N-propyl-, hydrochloride
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1,3-Benzodioxole-5-ethanamine, alpha-methyl-N-propyl-, hydrochloride
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1,3-Benzodioxole-5-ethanamine, alpha-methyl-N-propyl-, hydrochloride

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